5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine
Description
5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine is a heterocyclic compound featuring a fused pyrazole-pyridine core with a bromine substituent at position 5 and an amine group at position 3. Its structure enables versatile functionalization, making it a valuable scaffold in fragment-based drug discovery (FBDD) . The bromine at C-5 serves as a reactive handle for cross-coupling reactions (e.g., Buchwald–Hartwig amination), while the amine at C-3 allows for hydrogen bonding and further derivatization .
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H3,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXJIWTWKKIZMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Br)NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824324-42-6 | |
| Record name | 5-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis from 2-Bromo-5-amino-4-picoline via Diazotization and Cyclization
One of the established routes involves the conversion of 2-bromo-5-amino-4-picoline to 5-bromo-1H-pyrazolo[3,4-c]pyridine through a diazotization reaction followed by ring closure.
- Procedure:
- Dissolve 2-bromo-5-amino-4-picoline in acetic acid.
- Add sodium nitrite at approximately 20°C and stir overnight at room temperature.
- Concentrate the reaction mixture under reduced pressure.
- Extract with ethyl acetate, wash with saturated sodium bicarbonate and brine.
- Dry over anhydrous magnesium sulfate and purify by silica gel column chromatography (0–50% ethyl acetate in hexanes).
- Yield: Approximately 59%
- Characterization: The product is a yellow solid with characteristic ^1H NMR signals and mass spectrometry confirming the molecular ion at m/z 198 [M+H]^+.
This method is notable for its mild reaction conditions and straightforward workup, making it suitable for laboratory-scale synthesis.
Hydrazine-Mediated Cyclization from 5-Bromo-2-fluoropyridine-3-carboxaldehyde
Another synthetic approach involves the reaction of 5-bromo-2-fluoropyridine-3-carboxaldehyde with hydrazine in ethanol under reflux conditions.
- Procedure:
- Combine 5-bromo-2-fluoropyridine-3-carboxaldehyde and anhydrous hydrazine in ethanol.
- Heat the mixture to reflux overnight.
- Concentrate the reaction mixture under vacuum to reduce volume.
- Pour into water, filter the precipitate, wash with water and ether, and dry under vacuum.
- Yield: Approximately 46%
- Notes:
Bromination of 1H-pyrazolo[3,4-c]pyridine Derivatives
Selective bromination of the pyrazolo[3,4-c]pyridine scaffold is another route to obtain the 5-bromo derivative.
- Procedure:
- Suspend 1H-pyrazolo[3,4-b]pyridine and anhydrous sodium acetate in glacial acetic acid.
- Add bromine slowly at room temperature and stir for 2–2.5 hours.
- Heat the mixture to 110–115 °C for another 2.5–3 hours.
- Add water to precipitate the product, filter, and dry under vacuum.
- Yield: Up to 72.6% after purification by column chromatography.
- Remarks:
Tandem Functionalization and Metalation Strategies
Recent advances describe the use of Pd-catalyzed cross-coupling reactions and selective metalation for elaboration of 5-halo-1H-pyrazolo[3,4-c]pyridine derivatives.
- Key Techniques:
- Tandem borylation and Suzuki–Miyaura cross-coupling at the C-3 position.
- Buchwald–Hartwig amination at the C-5 position.
- Selective metalation at C-7 using TMPMgCl.
- Implications:
Summary Table of Preparation Methods
Detailed Research Findings and Notes
The diazotization approach (Method 1) is advantageous for its simplicity and relatively good yield, suitable for producing the pyrazolo[3,4-c]pyridine core with a bromine substituent at position 5. The reaction is typically performed at room temperature, which helps in minimizing side reactions.
The hydrazine-mediated cyclization (Method 2) is an effective way to build the pyrazolo ring directly from a fluoropyridine aldehyde precursor. The use of ethanol as solvent and reflux conditions ensures complete conversion, though the yield is moderate.
Bromination (Method 3) of the pyrazolo[3,4-c]pyridine scaffold is highly regioselective for the 5-position when using bromine in acetic acid with sodium acetate. The reaction benefits from controlled temperature stages to optimize yield and purity.
Advanced synthetic strategies involving palladium-catalyzed cross-couplings and selective metalation allow further elaboration of the 5-bromo derivative, enabling the synthesis of complex derivatives for pharmaceutical applications. These methods highlight the versatility of the pyrazolo[3,4-c]pyridine scaffold in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to form biaryl derivatives
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
N-iodosuccinimide (NIS): Used for iodination.
Para-methoxybenzyl chloride (PMB-Cl): Used for protection of the intermediate.
Aryl boronic acids: Used in Suzuki-Miyaura cross-coupling reactions
Major Products Formed:
Biaryl Derivatives: Formed through Suzuki-Miyaura cross-coupling reactions.
Cyclized Heterocycles: Formed through cyclization reactions.
Scientific Research Applications
Chemical Synthesis
5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of derivatives with enhanced biological properties. For instance, it has been utilized in the synthesis of sulfonamide derivatives that exhibit significant antibacterial and antioxidant activities. Compounds synthesized from this precursor have shown promising results against both Gram-positive and Gram-negative bacteria, with some derivatives demonstrating superior activity compared to standard antibiotics like streptomycin .
Antimicrobial Properties
Research has demonstrated that derivatives of this compound possess notable antimicrobial properties. A study highlighted the synthesis of various sulfonamide derivatives linked to this compound, which exhibited moderate to good antibacterial activity. The compounds were evaluated using minimum inhibitory concentration (MIC) assays against different bacterial strains, showing effectiveness comparable to established antibiotics .
Antioxidant Activity
The antioxidant properties of compounds derived from this compound have been assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Several derivatives demonstrated significant scavenging activity, indicating their potential use in combating oxidative stress-related diseases .
Cancer Treatment
The compound has shown promise as an inhibitor of tropomyosin receptor kinases (TRKs), which are implicated in various cancers including colorectal cancer and non-small cell lung cancer. In vitro studies reported an IC50 value of 0.075 mM against the MDA-MB-231 breast cancer cell line, indicating strong antiproliferative effects. Molecular docking studies suggest that this compound interacts with target proteins at specific binding sites, potentially leading to apoptosis in cancer cells.
Mechanistic Insights
The compound's mechanism of action involves binding to target proteins associated with cell proliferation and differentiation pathways. This interaction can disrupt normal cellular functions and promote cell death in malignant cells, making it a candidate for further development as a chemotherapeutic agent .
Case Study 1: Antiproliferative Activity
A detailed study investigated the antiproliferative effects of this compound against various cancer cell lines. The results indicated that modifications to the pyrazolo and pyridine rings significantly influenced biological activity, highlighting the importance of structural optimization in drug design.
Case Study 2: Pharmacokinetics
Research on similar compounds revealed diverse pharmacokinetic profiles influenced by molecular size and functional groups. Understanding these properties is essential for optimizing therapeutic applications and improving the efficacy of drug candidates derived from this compound .
Mechanism of Action
The mechanism of action of 5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine involves its interaction with molecular targets such as tropomyosin receptor kinases (TRKs). Upon binding to TRKs, the compound inhibits their kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition is crucial in preventing the continuous activation and overexpression of TRKs, which are associated with cancer progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyrazolo-Pyridines
Table 1: Key Halogenated Pyrazolo-Pyridine Derivatives
Key Differences :
- Bromine vs. Fluorine : Bromine’s larger atomic radius enhances polarizability, favoring cross-coupling reactions (e.g., Suzuki) over fluorine’s electronegativity-driven hydrogen bonding .
- Positional Isomerism : 4-Fluoro analogs (e.g., CID 119085731) exhibit distinct electronic effects compared to 5-substituted derivatives, impacting binding affinity in kinase inhibitors .
Pyrazolo-Pyridine vs. Pyrrolo-Pyridine Scaffolds
Table 2: Core Structure Comparison
Key Differences :
Positional Isomers and Bromine Derivatives
Table 3: Brominated Positional Isomers
Key Differences :
- C-5 vs. C-6 Bromine : C-5 substitution (as in the target compound) allows for regioselective amination, whereas C-6 bromine favors cross-coupling at distal positions .
- Steric Effects : Bromine at C-3 (e.g., 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine) hinders electrophilic substitution, reducing synthetic flexibility .
Biological Activity
5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article will provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and an amine group at the 3-position. Its molecular formula is C_7H_6BrN_3, and it has a molecular weight of 198.02 g/mol. The compound's structure contributes to its biological activity and potential applications in drug discovery and development .
The primary mechanism of action for this compound involves its role as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are critical in various signaling pathways that regulate cell proliferation, differentiation, and survival. By binding to these kinases, the compound effectively inhibits their activity, leading to the blockage of downstream signaling pathways associated with cancer progression .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-Cancer Activity : The compound has shown promise as a TRK inhibitor in various cancer types, including colorectal cancer, non-small cell lung cancer, glioblastoma, and head and neck squamous cell carcinoma . It inhibits tubulin polymerization and modulates angiogenesis pathways, contributing to its anti-tumor effects .
- Kinase Inhibition : The compound selectively inhibits specific kinases by mimicking ATP binding sites or other critical interactions within kinase domains. This selectivity is crucial for developing targeted therapies in cancer treatment .
- Cellular Proliferation Inhibition : Studies have demonstrated that derivatives of this compound can inhibit cellular proliferation in human tumor cell lines such as HeLa and HCT116 .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: TRK Inhibition in Non-Small Cell Lung Cancer
A study focusing on non-small cell lung cancer (NSCLC) highlighted the efficacy of this compound as a TRK inhibitor. The compound was shown to significantly reduce tumor growth in preclinical models by inhibiting TRK-mediated signaling pathways. This effect was attributed to its ability to interfere with cellular processes essential for cancer cell survival .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine?
- Methodology : A regioselective three-component condensation reaction is commonly employed. For example, pyrazolo[3,4-d]pyrimidine derivatives can be synthesized using 5-methyl-1H-pyrazol-3-amine, aldehydes, and arylisothiocyanates in the presence of p-toluenesulfonic acid (p-TSA) and 1-butyl-3-methylimidazolium bromide ionic liquid. This method ensures high regioselectivity and avoids harsh conditions .
- Key Considerations : Optimization of reaction time (16–24 hours) and temperature (reflux conditions) is critical. The ionic liquid acts as both solvent and catalyst, enhancing reaction efficiency.
Q. How is the molecular structure of this compound characterized?
- Analytical Techniques :
- NMR Spectroscopy : and NMR are used to confirm substituent positions. For example, aromatic protons in pyrazolo-pyridine derivatives appear as singlets or doublets between δ 6.6–8.4 ppm .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] for brominated derivatives ≈ 251.8765 ).
- Structural Features : The fused pyrazole-pyridine core creates a planar structure, with bromine and amine groups influencing electronic properties .
Advanced Research Questions
Q. How can cross-coupling reactions be optimized to functionalize this compound?
- Methodology : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) are effective. For instance, Pd(dba)/XPhos with CsCO in dioxane at 100°C achieves coupling with arylboronic acids. Yields up to 88% are reported for similar pyrazolo-pyridine derivatives .
- Challenges : Bromine’s steric hindrance may reduce reactivity. Pre-activation via Boc-protection (e.g., tert-butyl carbamate) improves regioselectivity .
Q. How to resolve contradictions in regioselectivity during bromination or amination?
- Case Study : In pyrazolo[3,4-d]pyrimidine synthesis, competing N1 vs. N2 bromination can occur. Using DFT calculations to map electron density (e.g., at C5 vs. C7 positions) guides reagent selection. For example, N-bromosuccinimide (NBS) in acetone favors C5 bromination (50% yield) .
- Experimental Validation : Monitor reaction progress via TLC and LC-MS. Adjust equivalents of brominating agents (e.g., HBr in acetic acid) to suppress side products .
Q. What computational tools predict the reactivity of this compound in kinase inhibition studies?
- Approach : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to kinase domains. Pyrazolo-pyridine scaffolds show strong interactions with ATP-binding pockets due to hydrogen bonding (amine group) and hydrophobic contacts (bromine) .
- Validation : Compare docking scores with experimental IC values from kinase assays. For example, derivatives with para-substituted aryl groups exhibit enhanced selectivity .
Safety and Handling
Q. What safety protocols are recommended for handling brominated pyrazolo-pyridines?
- Hazard Mitigation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
